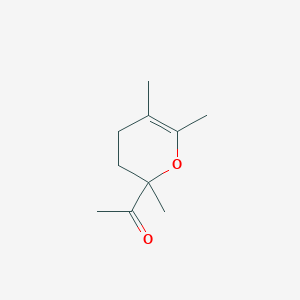

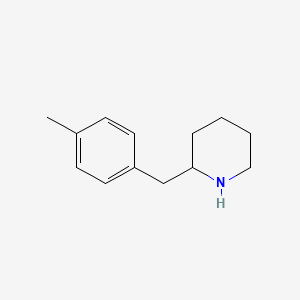

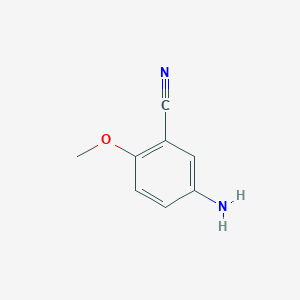

![molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3](/img/structure/B1275775.png)

7-Bromopyrido[2,3-b]pyrazine

Overview

Description

7-Bromopyrido[2,3-b]pyrazine is a brominated heterocyclic compound that is part of a broader class of pyrido[2,3-b]pyrazine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom in the 7th position of the pyrido[2,3-b]pyrazine scaffold provides a reactive site for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with diverse biological activities and physical properties .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various synthetic routes. One approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines. This method has been shown to yield a variety of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates in good-to-excellent yields, demonstrating the versatility and efficiency of this synthetic strategy .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine derivatives has been studied using X-ray diffraction techniques. For instance, the crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine has been determined, revealing specific dihedral angles between the thienyl rings and the pyridopyrazine moiety. These structural details are crucial for understanding the electronic and steric properties of these compounds, which in turn influence their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The bromine atom in this compound serves as a key functional group that can undergo various chemical reactions. It can be used as a handle for nucleophilic substitution reactions, allowing the introduction of various nucleophiles into the molecule. Additionally, the bromine atom can participate in cross-coupling reactions, such as the Buchwald–Hartwig amination, to form carbon-nitrogen bonds and create a diverse array of substituted pyrido[2,3-b]pyrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The planar arrangement of molecules and the partial separation of charge within the compounds can lead to donor-acceptor type interactions, which may result in the formation of uniform parallel stacks with specific interplanar spacings. These properties are important for the design of materials with desired electronic characteristics . Furthermore, the introduction of various substituents through chemical reactions can significantly alter the solubility, stability, and reactivity of these compounds, which is essential for their application in drug design and development .

Scientific Research Applications

Synthesis and Chemical Properties

Halogenation and Palladium-Catalyzed Couplings : 7-Bromopyrido[2,3-b]pyrazine is used in halogenation and palladium-catalyzed coupling reactions. These processes are vital for synthesizing various pyrazino-fused carbazoles and carbolines, which are key in developing novel compounds with potential biological properties, including antiproliferative activity and kinase inhibition (Lassagne et al., 2018).

Electrochemical Reduction : this compound undergoes electrochemical reduction in hydroorganic or aprotic media to form 1,4-dihydro derivatives. These derivatives have potential applications in chemical synthesis and may undergo further reactions, such as isomerization or debromhydration (Armand, Chekir, & Pinson, 1978).

Optoelectronic Material Development : This compound is involved in the synthesis of dipyrrolopyrazine derivatives. These derivatives, particularly in the form of 1,7- and 1,5-dihydrodipyrrolopyrazines, are investigated for their optical properties, indicating potential applications in optoelectronic materials (Meti et al., 2017).

Crystal Structure Analysis : Studies on the crystal structures of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine provide insights into the molecular geometry and intermolecular interactions of this compound, which are crucial for understanding its chemical behavior and potential applications in materials science (Popek & Crundwell, 2019).

Corrosion Inhibition : this compound derivatives have been studied for their corrosion inhibitory effects. These derivatives show potential as corrosion inhibitors due to their binding energy and interaction with metallic surfaces, as revealed through computational studies using density functional theory and molecular dynamics simulation (Saha et al., 2016).

Organometallic Chemistry : This compound is utilized in the synthesis of various organometallic complexes and polymers, particularly in reactions involving palladium, which have implications in catalysis and materials science (Karami et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound has a significant impact on the respiratory system .

Biochemical Pathways

It is noted, however, that the compound is useful for proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.

Result of Action

It is known that the compound is used in proteomics research , suggesting it may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

7-Bromopyrido[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with phosphodiesterase IV (PDE IV), an enzyme involved in the production of tumor necrosis factor (TNF) . This interaction suggests that this compound may have potential therapeutic applications in conditions where TNF production is a factor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with PDE IV can lead to changes in the signaling pathways that regulate inflammation and immune responses . Additionally, this compound has been shown to affect the expression of genes involved in these pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of PDE IV, inhibiting its activity and thereby reducing the production of TNF . This inhibition can lead to a decrease in inflammation and other immune responses, highlighting the potential therapeutic benefits of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites . These metabolites are then excreted from the body, primarily through the kidneys . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that interact with the same metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

7-bromopyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDMUIQRKXNDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401182 | |

| Record name | 7-bromopyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52333-42-3 | |

| Record name | 7-bromopyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromopyrido[2,3-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in synthesizing novel heterocyclic compounds?

A1: this compound-2,3(1H,4H)-dione serves as a crucial starting material for synthesizing various heterocyclic compounds containing the pyrido[2,3-b]pyrazine motif [, ]. This compound can undergo further modifications, such as N-alkylation [] and thionation followed by alkylation [], allowing for the introduction of diverse substituents and functionalities to the core structure.

Q2: How is this compound-2,3(1H,4H)-dione typically synthesized?

A2: The synthesis of this compound-2,3(1H,4H)-dione involves the condensation reaction of 5-bromo-2,3-diaminopyridine with oxalic acid []. This reaction leads to the formation of the desired pyrido[2,3-b]pyrazine ring system with a bromine substituent at the 7-position.

Q3: What characterization methods were used to confirm the structure of the synthesized compounds derived from this compound-2,3(1H,4H)-dione?

A3: The structures of the newly synthesized compounds were confirmed using standard spectroscopic techniques [, ]. While the specific techniques were not explicitly named, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly used for structural elucidation of organic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

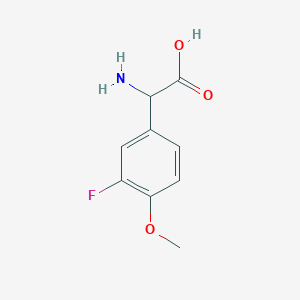

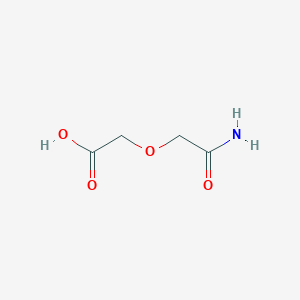

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)